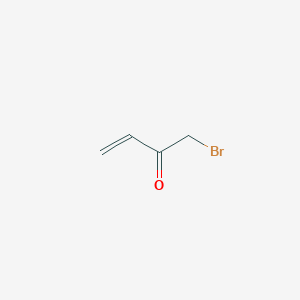

1-Bromobut-3-en-2-one

Descripción general

Descripción

1-Bromobut-3-en-2-one, also known as Bromo-2-pentanone, is an organic compound with the chemical formula C4H5BrO . It is a colorless or yellow liquid with a special fragrance .

Synthesis Analysis

1-Bromobut-3-en-2-one can be prepared by reacting 2-Hexanone with bromine in the presence of an acid catalyst. Alternatively, 2-pentenol can be reacted with hydrobromic acid and dehydrated to obtain the product .Molecular Structure Analysis

The molecular formula of 1-Bromobut-3-en-2-one is C4H5BrO. It has an average mass of 148.986 Da and a monoisotopic mass of 147.952377 Da .Chemical Reactions Analysis

1-Bromobut-3-en-2-one, like other conjugated dienes, is subject to attack by electrophiles. Upon electrophilic addition, the conjugated diene forms a mixture of two products—the kinetic product and the thermodynamic product—whose ratio is determined by the conditions of reaction .Physical And Chemical Properties Analysis

1-Bromobut-3-en-2-one is soluble in most organic solvents, such as alcohols, ketones, ethers, and aromatic hydrocarbons . It has a predicted density of 1.490±0.06 g/cm3, a predicted boiling point of 154.5±23.0 °C, a flash point of 78.507°C, and a refractive index of 1.474 .Aplicaciones Científicas De Investigación

α-Regioselective Carbonyl Allylation : A study by Masuyama, Kishida, & Kurusu (1995) demonstrated the use of 1-Bromobut-2-ene for α-regioselective addition to aldehydes, producing specific pent-3-en-1-ols and 2-methylbut-3-en-1-ols. This process involves an organic-aqueous interface, showcasing its utility in organic synthesis.

Effect of a Triple Bond on Vinyl Cation : Research by Kobayashi, Nishi, Koyama, & Taniguchi (1980) explored the impact of a triple bond in vinyl cations, with 2-bromobut-1-en-3-yne as a focus. This study contributes to understanding the stability and reactivity of vinyl cations in different structural contexts.

Synthesis and X-ray Structure of Complex Compounds : The work by Laı̈, Bousquet, & Heumann (1993) involved synthesizing complex organometallic compounds using 2-bromobut-2-ene. This study demonstrates the compound's role in forming complex structures, which are important in various chemical research areas.

Electrophilic Reactivity Studies : Martin, Molines, & Wakselman (1993) investigated the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene, derived from 1,1,1-trifluoroacetone, towards various nucleophiles (Martin, Molines, & Wakselman, 1993). This research contributes to a deeper understanding of halogenated compounds' reactivity, which is vital in synthetic chemistry.

Ion/Molecule Reaction Studies : The study by Grützmacher & Büchner (2004) focused on the ion/molecule reactions of isomeric bromobutene radical cations with ammonia. This research provides insights into the fundamental aspects of ion chemistry and reaction mechanisms.

Nitrate Radical Reaction Kinetics : A study conducted by Aird, Canosa-mas, Cook, Marston, Monks, Wayne, Ljungström (1992) measured the rate coefficients for nitrate radical reactions with various halogenobutenes, contributing to understanding atmospheric chemistry and environmental impact.

Safety And Hazards

Propiedades

IUPAC Name |

1-bromobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUEVBVPJZOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454920 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromobut-3-en-2-one | |

CAS RN |

155622-69-8 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

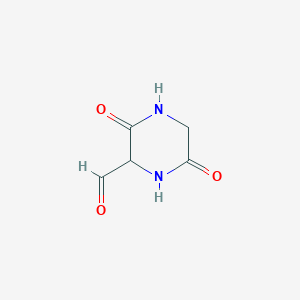

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)